(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a tert-butyl group at the 2 position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps: The key steps include the introduction of the tert-butyl group at the 2 position and the hydroxyl groups at the 3 and 4 positions. This can be achieved through various organic reactions such as alkylation, oxidation, and reduction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The tert-butyl group or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives with different substituents at the 2, 3, and 4 positions. Examples include:
- (2R,3S,4S)-2-Methylpyrrolidine-3,4-diol
- (2R,3S,4S)-2-Ethylpyrrolidine-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2R,3S,4S)-2-tert-butylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)7-6(11)5(10)4-9-7/h5-7,9-11H,4H2,1-3H3/t5-,6+,7-/m0/s1 |
InChI Key |
RUUMPKITLHKMSO-XVMARJQXSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1[C@@H]([C@H](CN1)O)O |
Canonical SMILES |
CC(C)(C)C1C(C(CN1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.